molecular formula C15H20N2O5S2 B4979290 N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

Cat. No.: B4979290
M. Wt: 372.5 g/mol
InChI Key: UZVMUAUYJZAWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” is a complex organic compound that features a combination of sulfonamide, piperidine, and thiolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the thiolane group: The thiolane group can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

Medicine

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for similar applications.

Industry

    Material Science: The unique structure of the compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other sulfonamide derivatives.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c18-15-3-1-2-9-17(15)13-4-6-14(7-5-13)24(21,22)16-12-8-10-23(19,20)11-12/h4-7,12,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMUAUYJZAWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.